

# In Vitro Antiviral Spectrum of Tenofovir Disoproxil Succinate: A Technical Guide

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Compound of Interest		
Compound Name:	Tenofovir disoproxil succinate	
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## **Executive Summary**

Tenofovir disoproxil is a cornerstone nucleotide analog reverse-transcriptase inhibitor (NtRTI) with potent in vitro activity against human immunodeficiency virus (HIV) and hepatitis B virus (HBV).[1][2][3][4][5] It is administered as a prodrug, with various salt forms available, including fumarate (TDF), succinate, and maleate.[6] These different salt forms contain the same active ingredient, tenofovir disoproxil, and are considered clinically equivalent.[6] Upon administration, tenofovir disoproxil is converted to tenofovir, which is then phosphorylated by cellular enzymes to its active metabolite, tenofovir diphosphate (TFV-DP).[2][3][7][8] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase and polymerase, leading to chain termination of viral DNA synthesis.[1][7][9] This guide provides a comprehensive overview of the in vitro antiviral spectrum of tenofovir disoproxil, with a focus on its mechanism of action, quantitative antiviral activity, and the experimental protocols used for its evaluation.

## **Mechanism of Action**

Tenofovir disoproxil is a prodrug designed to enhance the oral bioavailability of tenofovir.[1][10] Once absorbed, it undergoes hydrolysis to form tenofovir.[7] Cellular kinases then phosphorylate tenofovir to its active diphosphate form, TFV-DP.[2][3][8]

TFV-DP competitively inhibits viral reverse transcriptase (in the case of HIV) and DNA polymerase (in the case of HBV) by mimicking the natural substrate, deoxyadenosine 5'-



## Foundational & Exploratory

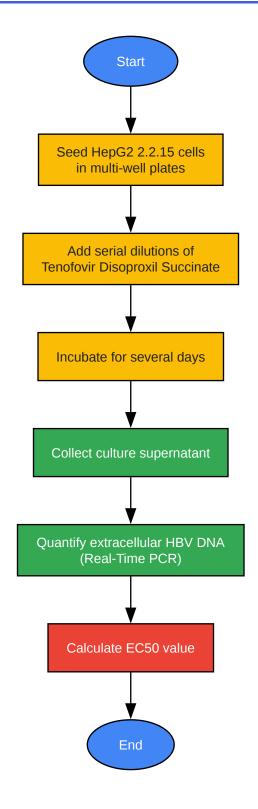
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triphosphate.[11] Incorporation of TFV-DP into the growing viral DNA chain results in premature termination because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[1][7][9] This effectively halts viral replication.[7][9] Tenofovir exhibits high selectivity for viral enzymes over human DNA polymerases, which contributes to its favorable safety profile.[1][7]









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